Cas no 2229378-63-4 (1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile)

1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile
- 2229378-63-4
- EN300-1776643
- 1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile
-
- インチ: 1S/C12H11N5/c13-7-12(4-1-5-12)10-2-3-11(15-6-10)17-9-14-8-16-17/h2-3,6,8-9H,1,4-5H2
- InChIKey: AAFJGUBMJMOTQM-UHFFFAOYSA-N
- ほほえんだ: N1C(=CC=C(C=1)C1(C#N)CCC1)N1C=NC=N1
計算された属性
- せいみつぶんしりょう: 225.10144537g/mol
- どういたいしつりょう: 225.10144537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 67.4Ų
1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776643-0.25g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1776643-0.05g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1776643-1.0g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1776643-1g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1776643-5g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1776643-10.0g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1776643-2.5g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1776643-0.5g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1776643-0.1g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1776643-5.0g |
1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229378-63-4 | 5g |
$3977.0 | 2023-06-03 |
1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrileに関する追加情報
1-6-(1H-1,2,4-Triazol-1-yl)Pyridin-3-ylcyclobutane-1-carbonitrile (CAS No. 2229378-63-4): A Comprehensive Overview
1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile (CAS No. 2229378-63-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazole derivatives, which are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.
The triazole moiety is a key functional group in this compound, contributing to its stability and reactivity. The presence of the pyridine ring further enhances its pharmacological profile by providing additional sites for interaction with biological targets. The cyclobutane ring, on the other hand, imparts conformational rigidity to the molecule, which can be advantageous in optimizing its binding affinity and selectivity.
Recent studies have highlighted the potential of 1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity and inhibition of essential enzymes involved in fungal metabolism.
In addition to its antifungal properties, 1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile has shown promising anticancer activity. Research conducted at the National Cancer Institute revealed that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific molecular targets involved in these effects are currently under investigation, but preliminary data suggest that the compound may interact with key signaling pathways such as PI3K/AKT and MAPK.
The pharmacokinetic properties of 1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile have also been studied extensively. In vitro and in vivo experiments have shown that the compound exhibits good solubility and permeability characteristics, making it suitable for oral administration. Furthermore, it has a favorable metabolic profile with minimal toxicity observed in preclinical studies.
To further explore the therapeutic potential of 1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating various fungal infections and cancers. Early results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
In conclusion, 1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-y cyclobutane - 1 - carbonitrile (CAS No. 2229378 - 63 - 4) represents a promising candidate for the development of new therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the pharmaceutical industry. As more data become available from ongoing clinical trials, it is anticipated that this compound will play a significant role in advancing the treatment options for various diseases.
2229378-63-4 (1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclobutane-1-carbonitrile) 関連製品
- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)
- 1322265-11-1((2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-imine)
- 2377031-70-2(2-Tert-butyl-4,6-diiodopyrimidine)
- 60577-23-3(2-(Dimethylamino)-2-phenylbutanol Hydrochloride)
- 78146-52-8(Phenylglyoxal Monohydrate)
- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)
- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)
- 868155-11-7((4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one)
- 2137519-71-0(5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)
- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)




